2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide
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Overview
Description
2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a significant subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves the following steps:
Formation of the Triazolothiadiazine Core: The core structure is synthesized by reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where 3-methoxyphenol reacts with an appropriate halogenated precursor under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Triazole Derivatives: Compounds with a triazole ring but lacking the thiadiazine moiety, which may exhibit different pharmacological properties.
Thiadiazine Derivatives: Compounds with a thiadiazine ring but without the triazole moiety, also showing distinct biological activities.
Uniqueness
2-(3-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is unique due to its combined triazole and thiadiazine rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H16N4O3S/c1-20-10-4-2-5-11(8-10)21-9-12(19)15-13-16-17-14-18(13)6-3-7-22-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16,19) |
InChI Key |
BPUOWNICQWKVSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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